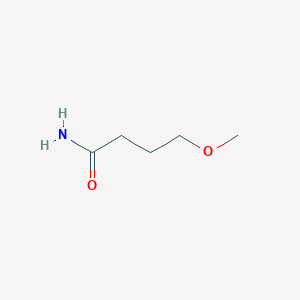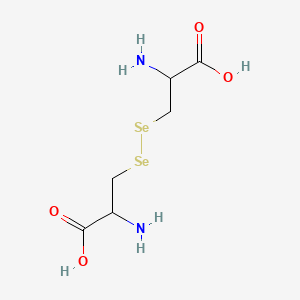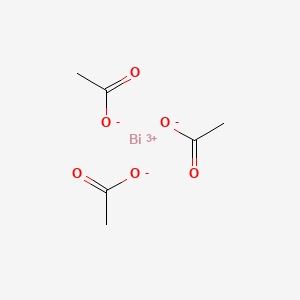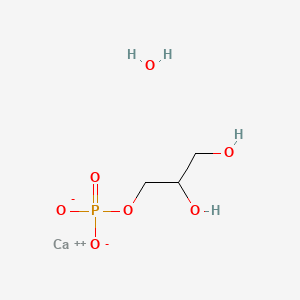
Calcium glycerophosphate hydrate
Vue d'ensemble
Description
Calcium glycerophosphate hydrate is a calcium salt of glycerophosphoric acid. It is commonly found as a white or slightly yellow crystalline powder that is odorless and has a slightly bitter taste. This compound is known for its hygroscopic properties, meaning it can absorb moisture from the air. It is used in various applications, including as a calcium supplement and in dental care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium glycerophosphate hydrate can be synthesized through the esterification of glycerol with a mixture of sodium dihydrogen phosphate and phosphoric acid. This reaction is typically carried out at a temperature of around 140°C under vacuum conditions. The resulting product is then saponified using hydrochloric acid, followed by precipitation with calcium chloride .
Industrial Production Methods
In industrial settings, this compound is produced by adding calcium chloride to a solution of glycerophosphoric acid. The mixture is then heated and stirred to ensure complete reaction and precipitation of the this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium glycerophosphate hydrate undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to release calcium ions and glycerophosphate.
Precipitation: It can precipitate out of solution when reacted with calcium chloride.
Complexation: It can form complexes with other ions and molecules.
Common Reagents and Conditions
Hydrochloric Acid: Used in the saponification process during synthesis.
Calcium Chloride: Used for precipitation of the compound.
Sodium Dihydrogen Phosphate and Phosphoric Acid: Used in the esterification process.
Major Products Formed
The major products formed from these reactions include calcium ions, glycerophosphate, and various complexes depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Calcium glycerophosphate hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a source of calcium and phosphate ions.
Biology: Studied for its role in cellular processes and as a supplement in cell culture media.
Medicine: Used as a calcium supplement and in dental care products to prevent dental caries by promoting enamel remineralization and buffering plaque pH
Industry: Utilized in food products as a nutrient supplement and in water treatment applications.
Mécanisme D'action
Calcium glycerophosphate hydrate exerts its effects through several mechanisms:
Dissociation: In the digestive tract, it dissociates into calcium ions and glycerophosphate, which are then absorbed and utilized by the body.
Remineralization: In dental applications, it provides calcium and phosphate ions that help in the remineralization of enamel.
Buffering: The phosphate component helps buffer acids in the oral cavity, maintaining a neutral pH and reducing the risk of cavities
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Acetate Hydrate: Another calcium salt used as a calcium supplement and in various industrial applications.
Glycerol Phosphate Disodium Salt Hydrate: A similar compound used in biochemical research and as a reagent in various reactions
Uniqueness
Calcium glycerophosphate hydrate is unique due to its dual role as a source of both calcium and phosphate ions, making it particularly useful in dental care and as a dietary supplement. Its ability to buffer acids and promote enamel remineralization sets it apart from other calcium salts .
Propriétés
Key on ui mechanism of action |
Calcium glycerophosphate in combination with sodium monofluorophosphate was found to reduce the acid solubility of enamel. This is thought to be due to increased uptake of fluoride in a non-alkali soluble form at the expense of a fraction remaining in the alkali-soluble form of calcium fluoride. It is also thought that calcium glycerophosphate enhances the remineralization effect of sodium monofluorophosphate leading to greater remineralization of enamel but the mechanism behind this is unknown. Calcium glycerophosphate reduces the decrease in plaque pH produced by sucrose solutions. This may be due to the buffering action of donated phosphate which acts as an acceptor to three hydrogen ions to form biphosphate, dihydrogen phosphate, and finally phosphoric acid. As bisphosphate and dihydrogen phosphate are amphoteric, these molecules can act as buffers against both acids and bases. Studies on plaque-modification by calcium glycerophosphate have been inconsistent. Redections in plaque weight and plaque area have been noted in separate studies but neither has been confirmed and no causative link has been established in regards to calcium glycerophosphate's anti-caries effect. Calcium glycerophosphate donates [DB01373] and inorganic phosphate resulting in elevated levels of the ions in plaque. These ions are important components of the mineral structure of teeth. As such, their presence supports maintenance of healthy tooth structure and mineralization. In electrolyte replacement calcium glycerophosphate again acts as a donor of [DB01373] and phosphate. See [DB11348] for pharmacological descriptions of calcium and phosphate. |
|---|---|
Numéro CAS |
28917-82-0 |
Formule moléculaire |
C3H9CaO6P |
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
calcium;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
Clé InChI |
QNNOMMQTMSHMBN-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] |
SMILES canonique |
C(C(COP(=O)(O)O)O)O.[Ca] |
melting_point |
Decomposes at 170 |
Description physique |
Absolute acid: Clear syrupy liquid; [Merck Index] |
Numéros CAS associés |
126-95-4 |
Solubilité |
Soluble |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


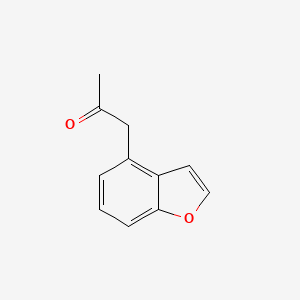
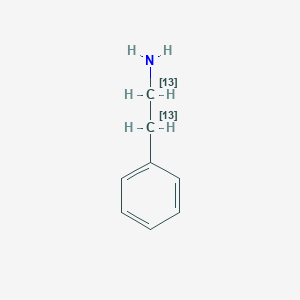
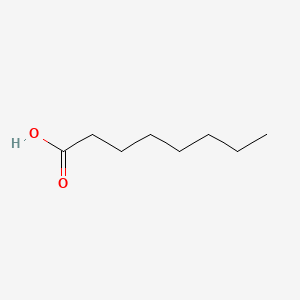
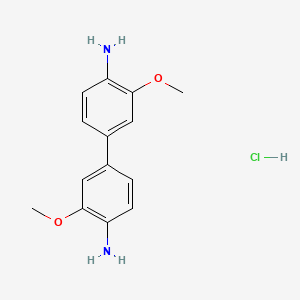


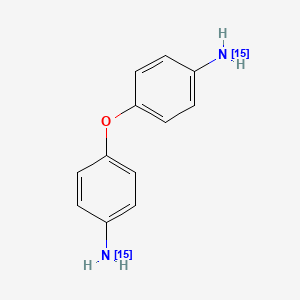
![N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide](/img/structure/B3423224.png)


